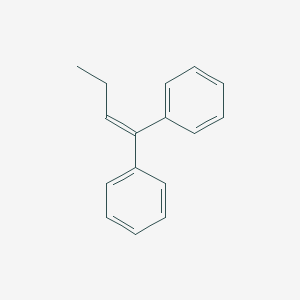

(1-Phenyl-1-butenyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbut-1-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDKAGHZAOFATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938175 | |

| Record name | 1,1'-(But-1-ene-1,1-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-14-3 | |

| Record name | 1,1'-(But-1-ene-1,1-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Aryl Substituted Butenes in Advanced Organic Chemistry

Aryl-substituted butenes represent a significant class of compounds in organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures. rsc.org The presence of both an aryl group and a butene chain allows for a wide range of chemical modifications. These compounds are key substrates in various catalytic and non-catalytic reactions, enabling the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

The strategic importance of aryl-substituted butenes lies in their ability to participate in reactions such as:

Hydroboration-oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, leading to the formation of alcohols. The regioselectivity of this reaction is a key aspect of its synthetic utility. scielo.org.bo

Epoxidation: The double bond can be converted into an epoxide, a highly reactive three-membered ring that can be opened by various nucleophiles to introduce a wide range of functionalities. chemicalbook.com

Olefin Metathesis: This powerful reaction allows for the redistribution of fragments of alkenes, providing a direct route to complex molecules that would be difficult to synthesize using other methods.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl group can participate in classic cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

The stereochemistry of the butene double bond (E or Z) plays a crucial role in the outcome of these reactions, often influencing the stereochemistry of the final product. libguides.comnih.gov The development of stereoselective methods for the synthesis of specific isomers of aryl-substituted butenes is therefore an active area of research. organic-chemistry.orgmdpi.com

Chemical Reactivity and Transformation Pathways of 1 Phenyl 1 Butenyl Benzene

Oxidative Degradation Profiles

The carbon-carbon double bond in (1-Phenyl-1-butenyl)benzene is the primary site for oxidative attack. This section details the mechanisms, byproducts, and parameters associated with its oxidative degradation, with a focus on ferrate-mediated processes.

Ferrate-Mediated Oxidation Mechanisms

Ferrate(VI), the hexavalent iron species (FeO₄²⁻), is a powerful oxidizing agent. Its reaction with unsaturated organic compounds like this compound is expected to proceed primarily through electrophilic attack on the electron-rich double bond. The proposed mechanism involves the formation of a transient cyclic intermediate, which can then break down to form various oxygenated products.

Two likely pathways for the ferrate-mediated oxidation of the double bond are:

Epoxidation: The ferrate can transfer an oxygen atom to the double bond, forming an epoxide. This is a common reaction pathway for the oxidation of alkenes by high-valent metal-oxo species.

Diol Formation: The reaction can also lead to the formation of a diol through a mechanism involving the formation of a hypomanganate-like ester intermediate, followed by hydrolysis.

The presence of two phenyl groups on one of the vinylic carbons influences the electron density of the double bond and can affect the reaction rate and the stability of any charged intermediates.

Identification and Characterization of Oxidative Byproducts

While specific studies on the oxidative byproducts of this compound are not extensively documented, analogies with other stilbene (B7821643) derivatives suggest the formation of several key compounds. The primary byproducts from the cleavage of the double bond would likely be benzophenone (B1666685) and butyraldehyde.

Further oxidation of these initial byproducts could lead to the formation of benzoic acid from benzophenone and butyric acid from butyraldehyde. In cases of incomplete oxidation, hydroxylated intermediates such as 1,2-diols may be formed. The identification and characterization of these byproducts are typically achieved using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Potential Oxidative Byproduct | Formation Pathway |

| Benzophenone | Cleavage of the double bond |

| Butyraldehyde | Cleavage of the double bond |

| Benzoic Acid | Further oxidation of benzophenone |

| Butyric Acid | Further oxidation of butyraldehyde |

| 1-Phenyl-1,2-butanediol | Incomplete oxidation (dihydroxylation) |

Kinetic and Thermodynamic Parameters of Oxidative Processes

The kinetics of ferrate oxidation of alkenes are typically second-order, being first-order with respect to both the ferrate and the organic substrate. The rate of reaction is influenced by factors such as pH, temperature, and the electronic properties of the substituents on the double bond. Electron-donating groups generally increase the rate of electrophilic attack by ferrate, while electron-withdrawing groups have the opposite effect.

Thermal and Catalytic Deconstruction Processes

High temperatures and the presence of catalysts can induce significant transformations in this compound, leading to its decomposition and the formation of other compounds.

Pyrolytic Formation in Complex Organic Matrices

This compound has been identified as a product in the pyrolysis of complex organic materials. For instance, it has been detected during the pyrolysis of brominated high-impact polystyrene (HIPS). Its formation in such matrices likely arises from the recombination of smaller radical fragments generated during the high-temperature decomposition of the polymer. Specifically, the combination of a phenyl radical with a butenyl radical or related species could lead to its formation.

The thermal decomposition of stilbene derivatives can also proceed via isomerization and cyclization reactions. While this compound itself is not a direct stilbene, the principles of its thermal behavior can be inferred from these related structures.

Influence of Catalytic Environments on Thermal Decomposition

The presence of catalysts can significantly alter the pathways of thermal decomposition. For instance, in the context of catalytic cracking, acidic catalysts such as zeolites can promote the cleavage of carbon-carbon bonds and isomerization reactions. The dehydrocyclization of n-butylbenzene over chromia-alumina catalysts has been shown to produce 1-phenyl-1-butenes as primary dehydrogenation products.

While specific studies on the catalytic decomposition of this compound are scarce, it is expected that catalysts would lower the activation energy for its decomposition, leading to a different product distribution compared to purely thermal pyrolysis. For example, catalysts could favor isomerization to more stable isomers or promote cracking to smaller aromatic and aliphatic compounds. The study of related compounds like n-butylbenzene shows that dehydrogenation to n-butenylbenzenes is a key step, followed by cyclization.

| Process | Key Transformations | Influencing Factors |

| Pyrolysis | Radical recombination, isomerization, cyclization | Temperature, composition of the matrix |

| Catalytic Decomposition | Cracking, isomerization, dehydrogenation, cyclization | Catalyst type (e.g., acidity), temperature, residence time |

Analysis of Thermal Fragmentation Pathways

The thermal stability and fragmentation of this compound, a disubstituted alkene, can be effectively analyzed using techniques such as pyrolysis and mass spectrometry (MS). scispace.comacdlabs.com In mass spectrometry, the molecule is ionized, typically by electron impact (EI), forming a molecular ion ([M]•+) which then undergoes a series of fragmentation events to produce smaller, charged fragments. uomustansiriyah.edu.iq The fragmentation pattern is dictated by the structure of the molecule, with bond cleavages occurring to form the most stable possible ions. acdlabs.comscienceready.com.au

For this compound (C₁₆H₁₆), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 208. The structure contains two phenyl groups and a butenyl chain, providing several potential fragmentation routes. The presence of the phenyl groups heavily influences the fragmentation, favoring cleavages at the benzylic positions due to the resonance stabilization of the resulting carbocations.

Key fragmentation pathways include:

Benzylic Cleavage: The bond between the carbons of the double bond and the adjacent carbons in the ethyl and phenyl groups can break. Cleavage of the ethyl group would lead to the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da).

Formation of Tropylium (B1234903) Ion: A very common fragmentation pattern for alkylbenzenes is the rearrangement to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91. docbrown.info This often results from cleavage of the bond beta to the phenyl ring, followed by rearrangement.

Loss of Phenyl Radical: Cleavage can occur to lose a phenyl radical (•C₆H₅, 77 Da), leaving a charged C₁₀H₁₁⁺ fragment.

Retro-Diels-Alder type reactions: Although less common for this specific structure, cyclic rearrangements and subsequent fragmentation can occur under thermal stress.

The analysis of pyrolysis products of polymers like polystyrene has shown that complex aromatic compounds, including this compound, can be formed during thermal degradation, indicating its relative stability under certain high-temperature conditions. scispace.comieefoundation.org

| m/z (Mass/Charge Ratio) | Plausible Fragment Ion Structure | Formula | Notes on Formation |

|---|---|---|---|

| 208 | [C₆H₅-C(CH₂CH₃)=CH-C₆H₅]•+ | [C₁₆H₁₆]•+ | Molecular Ion (Parent Peak) |

| 193 | [M - CH₃]⁺ | [C₁₅H₁₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 179 | [M - C₂H₅]⁺ | [C₁₄H₁₁]⁺ | Loss of an ethyl radical (benzylic cleavage). |

| 131 | [M - C₆H₅]⁺ | [C₁₀H₁₁]⁺ | Loss of a phenyl radical. |

| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | Further fragmentation, possibly forming an indenyl cation. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of the highly stable tropylium ion. docbrown.info |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

Electrophilic and Nucleophilic Addition Reactions

The chemical reactivity of this compound is dominated by the carbon-carbon double bond, which serves as a site for addition reactions.

Electrophilic Addition: The π-electron cloud of the double bond is nucleophilic and readily attacked by electrophiles. proprep.com In the case of this compound, the reaction is regioselective, governed by the formation of the most stable carbocation intermediate. The addition of an electrophile (E⁺) to the double bond will preferentially occur at the carbon atom that leads to a carbocation stabilized by both adjacent phenyl groups (a diphenylmethyl-type cation) and the alkyl chain.

A typical example is the bromination of stilbene (1,2-diphenylethene), a structurally similar compound. The addition of bromine (Br₂) proceeds via an electrophilic mechanism, often involving a cyclic bromonium ion intermediate to yield the dibromo adduct. wikipedia.orgresearchgate.net For this compound, the addition of Br₂ would yield 1,2-dibromo-1,2-diphenylbutane. The reaction is expected to be stereospecific, with anti-addition being the predominant pathway. wikipedia.org Similarly, the addition of hydrogen halides like HBr would proceed via a carbocation intermediate, with the bromide ion attacking the more substituted and resonance-stabilized carbon.

Nucleophilic Addition: Direct nucleophilic addition to the electron-rich double bond of this compound is generally unfavorable. However, transformation pathways exist that enable nucleophilic attack through a reactivity umpolung (polarity inversion) strategy. One such approach involves the initial oxidation of the alkene. For instance, stilbene derivatives can be treated with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) to form an epoxide. ua.es This epoxide, an electrophilic intermediate, is then susceptible to ring-opening by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This two-step sequence effectively achieves a formal nucleophilic addition across the double bond. ua.es

| Reaction Type | Reagent(s) | Intermediate | Product |

|---|---|---|---|

| Electrophilic Addition | Br₂ in CCl₄ | Cyclic bromonium ion | 1,2-Dibromo-1,2-diphenylbutane |

| Electrophilic Addition | HBr | Benzylic/Diphenyl-stabilized carbocation | 1-Bromo-1,2-diphenylbutane |

| Formal Nucleophilic Addition (via Umpolung) | 1. mCPBA 2. Nu-H (e.g., R-OH, R-NH₂) | 1-Ethyl-2,3-diphenyloxirane (epoxide) | 2-Nucleo-1,2-diphenylbutan-1-ol |

Cycloaddition and Polymerization Potential (excluding polymer properties)

Cycloaddition Potential: Cycloaddition reactions involve the formation of a new ring from two reacting molecules containing π-systems. sinica.edu.tw The double bond in this compound makes it a potential substrate for several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, a conjugated diene reacts with a dienophile (an alkene). libretexts.org this compound can act as the dienophile. The presence of electron-withdrawing or -donating groups on the phenyl rings can influence its reactivity. The reaction would form a substituted cyclohexene (B86901) ring. sinica.edu.twlibretexts.org

[2+2] Cycloaddition: The formation of four-membered rings via the reaction of two alkene components is typically a photochemical process. libretexts.orgethz.ch Upon UV irradiation, one molecule can be promoted to an excited state and react with a ground-state molecule to form a cyclobutane (B1203170) derivative. wikipedia.org Therefore, this compound could potentially undergo photodimerization to yield a tetraphenyl-diethyl-substituted cyclobutane.

[3+2] Dipolar Cycloaddition: These reactions occur between a 1,3-dipole (e.g., an azide, nitrile oxide, or ozone) and a dipolarophile (the alkene). ethz.chijrpc.com This is a powerful method for constructing five-membered heterocyclic rings. For example, reaction with ozone would lead to the initial formation of a primary ozonide (a 1,2,3-trioxolane), which would then rearrange and cleave as part of the ozonolysis process.

Polymerization Potential: The structure of this compound, being a substituted styrene (B11656), suggests it has the potential to undergo polymerization through various mechanisms. Stilbene derivatives and related diphenyl-substituted butadienes have been shown to polymerize under specific conditions. nih.govtandfonline.comresearchgate.net

Cationic Polymerization: The double bond can be attacked by a strong acid or Lewis acid initiator to form a highly stabilized diphenyl-substituted carbocation. This cation can then propagate by adding to another monomer molecule. Cationic oligomerization of related compounds like 1,3-diphenyl-1-butene has been studied, indicating this is a viable pathway. acs.org

Anionic Polymerization: Anionic polymerization can be initiated by strong nucleophiles like organolithium compounds. google.com This method has been successfully applied to the polymerization of 1,1-diphenyl-1,3-butadiene. researchgate.nettandfonline.com For this compound, the stability of the resulting carbanionic propagating species would be crucial for successful polymerization.

Radical Polymerization: While some sterically hindered alkenes are difficult to polymerize via radical mechanisms, stilbene derivatives have been incorporated into polymer chains using free-radical methods, often in copolymerization reactions. tandfonline.commdpi.com The reaction would be initiated by a radical species (e.g., from AIBN or benzoyl peroxide), which adds to the double bond to create a new radical that can propagate.

Mechanistic Investigations of 1 Phenyl 1 Butenyl Benzene Formation and Reactivity

Mechanistic Elucidation of Formation via Chemical Degradation

The formation of 1,1-diphenyl-1-butene can be achieved through the deliberate chemical transformation or degradation of precursor molecules. A prominent synthetic route involves a two-step process starting from benzophenone (B1666685) and 1-bromopropane (B46711). This pathway serves as a clear example of formation through the degradation of an intermediate alcohol. stackexchange.com

The first step is a Grignard reaction. Propylmagnesium bromide is formed from 1-bromopropane and magnesium metal in an ethereal solvent like THF or Et₂O. This organometallic compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. The reaction proceeds via a nucleophilic addition mechanism, leading to the formation of a tertiary alcohol, 1,1-diphenyl-butan-1-ol, after an aqueous workup to quench the reaction and protonate the intermediate alkoxide. stackexchange.com

The second step involves the acid-catalyzed dehydration of the 1,1-diphenyl-butan-1-ol intermediate. This is an elimination reaction, typically facilitated by a catalytic amount of an acid such as p-toluenesulfonic acid (p-TSA) while heating in a solvent like toluene. The mechanism proceeds via protonation of the hydroxyl group by the acid, forming a good leaving group (water). The departure of water generates a tertiary carbocation stabilized by resonance with the two adjacent phenyl groups. This carbocation is a key intermediate in the degradation of the alcohol. Subsequent elimination of a proton from the adjacent carbon (C2) of the butyl chain results in the formation of the stable alkene, 1,1-diphenyl-1-butene. The removal of water, often accomplished using a Dean-Stark apparatus, drives the equilibrium toward the product. stackexchange.com

Table 1: Mechanistic Steps for Formation of 1,1-Diphenyl-1-butene from Benzophenone

| Step | Reactants | Key Reagent | Intermediate | Product | Mechanism Type |

|---|---|---|---|---|---|

| 1 | Benzophenone, 1-Bromopropane | Mg in ether | 1,1-Diphenyl-butan-1-ol | - | Grignard Reaction (Nucleophilic Addition) |

Insights into Pyrolytic Mechanisms of Generation

The pyrolytic generation of specific phenyl-substituted butenes is primarily documented in the context of polymer thermal degradation, particularly that of polystyrene (PS). Pyrolysis involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The underlying mechanisms are typically complex, proceeding through free-radical pathways. osti.gov

During the pyrolysis of polystyrene, the polymer backbone undergoes random chain scission, leading to the formation of radical intermediates. This is followed by a series of reactions including depolymerization, which yields the styrene (B11656) monomer, and secondary reactions where these monomers or other fragments combine. osti.gov The dimerization of styrene is a significant secondary process that leads to the formation of various C₁₆H₁₆ isomers. One key pyrolysis product identified from polystyrene is 2,4-diphenyl-1-butene (B97700) , an isomer of 1,1-diphenyl-1-butene. osti.gov Its formation is explained by a free radical mechanism where styrene monomers or derived radicals combine.

While direct evidence for the pyrolytic formation of 1,1-diphenyl-1-butene is not prominent in the literature, the general principles of alkene thermal decomposition can provide insight. The pyrolysis of butene isomers, for instance, is known to involve radical-induced reactions. cdnsciencepub.com The decomposition of n-butyl containing organometallic compounds can also proceed via β-hydride elimination to form 1-butene (B85601). harvard.edu It is plausible that under specific pyrolytic conditions, rearrangements of other C₁₆H₁₆ isomers or fragmentation patterns of larger molecules could potentially lead to 1,1-diphenyl-1-butene, although this remains a speculative pathway without direct experimental validation.

Detailed Kinetic Studies of Key Transformations

Detailed kinetic studies focusing specifically on the transformations of 1,1-diphenyl-1-butene are not widely available in the surveyed scientific literature. However, kinetic data from related systems, such as the isomerization of other butene isomers and phenyl-substituted alkenes, can provide a framework for understanding its potential reactivity.

The isomerization of butene is a well-studied process. For example, the intrinsic kinetics of 1-butene isomerization to cis- and trans-2-butene over a magnesium oxide catalyst have been investigated between 350 °C and 450 °C. rsc.org These studies often employ kinetic models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, where the surface reaction is the rate-determining step. rsc.org The activation parameters for such reactions are crucial for understanding the reaction mechanism.

Kinetic studies on the acid-catalyzed isomerization of related phenyl-substituted alkenes also offer valuable insights. Under acidic conditions, 1-phenyl-2-butene (B75058) isomerizes to the more thermodynamically stable, conjugated isomer, 1-phenyl-1-butene. This reaction proceeds through a carbocation intermediate, similar to the final step in the synthesis of 1,1-diphenyl-1-butene described in section 4.1. The rates of such isomerizations are dependent on the stability of the carbocation intermediate and the reaction conditions.

The following table presents kinetic data for related alkene reactions to provide a comparative context.

Table 2: Selected Kinetic Data for Related Alkene Isomerization Reactions

| Reaction | Catalyst/Conditions | Temperature (°C) | Rate-Determining Step | Kinetic Model | Reference |

|---|---|---|---|---|---|

| 1-Butene Isomerization | MgO | 350 - 450 | Surface Reaction | LHHW | rsc.org |

| 1-Butene ⇌ 2-Butene | Iodine Vapor | 177 - 252 | Not specified | Equilibrium Study | acs.org |

Computational Support for Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, determining the stability of intermediates, and predicting the reactivity of molecules. scirp.org While specific DFT studies on the formation or reactivity of 1,1-diphenyl-1-butene are not prominent, computational analyses of analogous systems provide a strong basis for mechanistic understanding.

For instance, DFT calculations have been used to investigate the pyrolysis of fluorinated butenes, mapping out potential energy surfaces for various reaction pathways, including bond cleavage, H-abstraction, and isomerization. mdpi.com Such studies can calculate the activation energies for different steps, identifying the most favorable reaction channels. For the thermal decomposition of a chelated orthoborate ionic liquid, DFT calculations showed that the process was initiated by the scission of a C–P bond, leading to the formation of 1-butene and 1-octene (B94956) with calculated activation energies of approximately 109 and 107 kJ mol⁻¹, respectively. rsc.org

In the context of alkene isomerization, DFT has been used to study the mechanism of but-2-ene isomerization within H-ZSM-5 zeolite models. acs.org These calculations help to understand the role of the catalyst and the structure of the transition states. The stability and reactivity of various organic molecules are often assessed by calculating global and local reactivity descriptors derived from DFT, such as HOMO-LUMO energy gaps, hardness, and Fukui functions. scirp.orgnih.govresearchgate.net These descriptors can predict the most reactive sites in a molecule for electrophilic or nucleophilic attack.

Model the E1 elimination pathway for its formation from 1,1-diphenyl-butan-1-ol, calculating the energy barrier for water elimination and carbocation formation.

Investigate the relative stabilities of C₁₆H₁₆ isomers like 1,1-diphenyl-1-butene and 2,4-diphenyl-1-butene to understand product distributions in pyrolysis.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict its reactivity in various chemical transformations.

Table 3: Application of Computational Methods to Alkene Reaction Mechanisms

| Computational Method | Information Gained | Example Application Area | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Transition state structures and energies | Pyrolysis of halogenated butenes | mdpi.com |

| DFT / Unimolecular Rate Theory | Pressure-dependent rate constants | Reactions of H atoms with butene isomers | acs.org |

| DFT | Reaction energy profiles, catalyst-substrate interactions | Butene isomerization in zeolites | acs.org |

Stereochemical Aspects of 1 Phenyl 1 Butenyl Benzene

Geometric Isomerism (E/Z configurations)

The presence of the carbon-carbon double bond in (1-Phenyl-1-butenyl)benzene restricts free rotation, leading to the existence of geometric isomers. These isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org In this compound, the substituents on the double bond are two phenyl groups, a hydrogen atom, and an ethyl group.

The (Z)-isomer, where the two higher-priority groups (the two phenyl groups) are on the same side of the double bond, is sterically hindered. This steric strain forces the aromatic rings out of plane, which can prevent conjugation. wikipedia.org In contrast, the (E)-isomer has the phenyl groups on opposite sides of the double bond, resulting in a more stable, less sterically hindered conformation. wikipedia.orgwiley-vch.de This difference in stability is reflected in their physical properties; for instance, in the related compound stilbene (B7821643) (1,2-diphenylethylene), the (Z)-isomer is a liquid at room temperature, while the (E)-isomer is a crystalline solid with a much higher melting point. wikipedia.org The synthesis of this compound and its derivatives often yields a mixture of both (E) and (Z) isomers. google.com

The interconversion between (E) and (Z) isomers can be induced by photochemical means, such as UV irradiation. wikipedia.orgresearchgate.net This process, known as trans-cis isomerization, is a classic example of a photochemical reaction. wikipedia.org

Table 1: Properties of (E)- and (Z)-isomers of Stilbene (a related compound)

| Property | (E)-Stilbene (trans) | (Z)-Stilbene (cis) | Reference |

| Melting Point | ~125 °C | 5–6 °C | wikipedia.org |

| Physical State at RT | Crystalline Solid | Liquid | wikipedia.org |

| Stability | More stable | Less stable, sterically hindered | wikipedia.orgwiley-vch.de |

Chiral Analogues and Enantioselective Synthesis

While this compound itself is not chiral, the introduction of substituents can create chiral centers, leading to the existence of enantiomers. For instance, the synthesis of chiral analogues of stilbene and related compounds is an active area of research due to their potential applications in various fields, including medicine. tandfonline.commdpi.com

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is crucial as different enantiomers can have vastly different biological activities. Various strategies have been developed for the enantioselective synthesis of chiral stilbene analogues and other similar structures. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. acs.orglookchem.com For example, transition-metal-catalyzed cross-coupling reactions using chiral ligands have been utilized to synthesize chiral 1,2-disubstituted compounds. acs.org The development of stereoselective methods, such as those for the synthesis of thio-substituted cyclobutanes, highlights the ongoing efforts to achieve high enantioselectivity. rsc.org

A notable example of a chiral analogue is found in the synthesis of tamoxifen (B1202), an anti-cancer drug. The synthesis involves the stereoselective formation of a specific isomer of a 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ol, which is a precursor to tamoxifen. rsc.org

Table 2: Examples of Chiral Analogues and Synthetic Approaches

| Chiral Analogue Type | Synthetic Approach | Key Features | Reference |

| Chiral 1,2-disubstituted thiocyclobutanes | Sulfa-Michael addition with chiral squaramide catalyst | High yield and enantioselectivity | rsc.org |

| (S)-2-Arylpropionic acids | Asymmetric hydrovinylation of vinyl arenes | Excellent yields and enantioselectivities | nih.gov |

| Chiral 1,2-diamines | Stereospecific substitution using chiral auxiliaries | Synthesis of sterically congested diamines | lookchem.com |

Stereodynamic Behavior and Conformational Analysis

The stereodynamic behavior of this compound and its analogues involves the study of their conformational changes and the energy barriers associated with these changes. The conformation of the molecule, particularly the dihedral angles between the phenyl rings and the double bond, significantly influences its properties. jst.go.jp

Computational methods, such as Density Functional Theory (DFT), are often employed to study the conformational landscape and rotational isomerism of such molecules. kyushu-univ.jp These studies help in understanding the relative stabilities of different conformers and the transition states connecting them. For stilbene, it's known that the molecule can twist around the central double bond upon photoexcitation, leading to isomerization. acs.org

The environment can also affect the conformational preferences. For instance, encapsulating stilbene within a molecular cage can alter its geometry and fluorescence properties. acs.org The study of the stereodynamics of related compounds, like triarylphosphines, has also been a subject of interest. mdpi-res.com

Impact of Stereochemistry on Reactivity

The stereochemistry of this compound and its isomers has a profound impact on their chemical reactivity. The different spatial arrangements of the substituents can lead to different reaction pathways and products. alrasheedcol.edu.iq

A classic example is the addition of bromine to the double bond. The stereochemical outcome of this reaction is highly dependent on whether the starting material is the (E) or (Z) isomer. For instance, the anti-addition of bromine to cis- and trans-2-butene yields different stereoisomeric products. alrasheedcol.edu.iq Similarly, elimination reactions, such as the E2 reaction, are also highly stereospecific. The requirement for an anti-periplanar arrangement of the leaving group and the proton being abstracted dictates the stereochemistry of the resulting alkene. libretexts.org

The reactivity of stilbene isomers in photochemical reactions is also distinct. Upon UV irradiation, (E)-stilbene can isomerize to (Z)-stilbene, which can then undergo an electrocyclic ring closure to form a dihydrophenanthrene intermediate. This intermediate can then be oxidized to phenanthrene. researchgate.netrsc.orgrsc.org The efficiency of this photocyclization can be influenced by the reaction conditions and the presence of oxidizing agents. rsc.org

Furthermore, the stereochemistry of analogues of this compound can influence their biological activity. For example, the different isomers of tamoxifen exhibit different levels of anti-estrogenic activity, with the (Z)-isomer being the active drug. google.com

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented.

Quantitative analysis using GC-MS involves measuring the area of the chromatographic peak. chemicalbook.com By creating a calibration curve with standards of known concentration or by using an internal standard, the concentration of 1,1-diphenyl-1-butene in a sample can be accurately determined. chemicalbook.com This method is crucial for determining the purity of the compound or its concentration in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Complex Mixture Separation

Liquid chromatography-mass spectrometry is preferred for compounds that are non-volatile or thermally unstable. The combination of LC's separation power with the high sensitivity and selectivity of MS makes it ideal for trace analysis. rsc.org An LC-MS method for 1,1-diphenyl-1-butene would involve separation on a reversed-phase column (e.g., C18) with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). acs.org

LC-MS is particularly useful for analyzing complex mixtures, such as environmental or biological samples, where trace levels of the compound might be present. chromatographyonline.com Techniques like electrospray ionization (ESI) would facilitate the ionization of the molecule, allowing for its detection by the mass spectrometer. nih.gov While specific LC-MS application notes for 1,1-diphenyl-1-butene are not found in the searched literature, the methodology is broadly applicable for the analysis of similar organic molecules. nih.govnih.gov Quantitative analysis is performed similarly to GC-MS, by relating the analyte's response to that of a standard.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR: A proton NMR spectrum of 1,1-diphenyl-1-butene would provide information on the number of different types of protons, their chemical environment, and their connectivity. One would expect to see signals in the aromatic region (typically 7.0-8.0 ppm) for the two phenyl groups and signals in the aliphatic region for the butenyl chain protons. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (e.g., doublets, triplets, quartets) would reveal adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum shows a signal for each chemically non-equivalent carbon atom. libretexts.org For 1,1-diphenyl-1-butene, distinct signals would appear for the sp²-hybridized carbons of the phenyl rings and the double bond (typically 110-160 ppm), as well as for the sp³-hybridized carbons of the ethyl group. libretexts.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and protons (COSY) or protons and carbons (HSQC), respectively. This allows for the unambiguous assignment of all signals and confirms the connectivity of the atoms within the molecule.

While NMR spectra for isomers and related compounds are available, specific, published ¹H and ¹³C NMR data for 1,1-diphenyl-1-butene were not located in the search results. researchgate.netnih.govacs.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

FTIR Spectroscopy: An FTIR spectrum of 1,1-diphenyl-1-butene would exhibit characteristic absorption bands. Key expected bands include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), C=C stretching from the aromatic rings (around 1600 and 1450 cm⁻¹) and the alkene bond (around 1640 cm⁻¹), and out-of-plane C-H bending bands that are indicative of the substitution pattern on the phenyl rings. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The C=C stretching of the alkene and the symmetric breathing mode of the phenyl rings would be expected to give strong signals in the Raman spectrum. acs.org For example, terminal olefins typically show a characteristic C=C stretch near 1640 cm⁻¹. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons. The presence of conjugated systems (alternating single and double bonds) is a key requirement for absorption in the useful UV-Vis range (200-800 nm). libretexts.org

The structure of 1,1-diphenyl-1-butene contains two phenyl groups attached to one of the carbons of a double bond, creating a conjugated system. This conjugation allows for π → π* electronic transitions upon absorption of UV light. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation; more extensive conjugated systems absorb at longer wavelengths. libretexts.org While the UV spectrum for 1-phenyl-1-butene shows a λmax around 250 nm due to its conjugated system, specific spectral data for the more extended conjugation in 1,1-diphenyl-1-butene is not available in the searched literature.

Computational Chemistry and Theoretical Studies on 1 Phenyl 1 Butenyl Benzene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of (1-Phenyl-1-butenyl)benzene. Methods such as Hartree-Fock (HF) and more advanced post-HF or Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and bonding. github.iografiati.com

For this compound, these calculations can elucidate the distribution of electrons within the molecule, particularly within the conjugated system formed by the phenyl ring and the adjacent double bond of the butenyl group. Key aspects that are investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. inpressco.comresearchgate.net The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and the energy required for electronic excitation. iiste.orgaps.org For conjugated systems like this, the π-orbitals of the phenyl ring and the butenyl group contribute significantly to the FMOs.

Electron Density and Charge Distribution: Calculations reveal how electron density is distributed across the molecule. In this compound, the phenyl ring is electron-rich, influencing the reactivity of the entire molecule. Methods like Mulliken population analysis can assign partial charges to each atom, identifying electrophilic and nucleophilic sites. grafiati.com

Bonding Analysis: The nature of the chemical bonds (e.g., covalent character, bond order) can be analyzed. This includes the single and double bonds in the butenyl chain and the aromatic bonds within the phenyl ring. Incorporation of a phosphorus element into a π-conjugated skeleton, for example, offers valuable prospects for adjusting the electronic structure of the resulting functional π-electron systems. acs.org

Studies on similar molecules, like stilbene (B7821643) analogues, show that the introduction of different substituent groups can modulate the electronic structure, which can be accurately predicted by quantum chemical methods. researchgate.netrsc.orgresearchgate.net These calculations provide a theoretical foundation for understanding the molecule's UV-Vis absorption properties and its behavior in chemical reactions. rsc.org

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational cost for studying molecules the size of this compound. github.ioarxiv.org It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in three-dimensional space. inpressco.comsandiego.edu

For this compound, which exists as (E) and (Z) stereoisomers, DFT calculations can:

Determine Equilibrium Geometries: By minimizing the total energy of the molecule, DFT methods like the popular B3LYP functional combined with a basis set such as 6-31G* or 6-311++G(d,p) can predict the most stable 3D structure. iiste.orgiau.irresearchgate.net This provides precise values for bond lengths, bond angles, and dihedral (torsional) angles.

Analyze Isomer Stability: DFT can calculate the total electronic energies of the (E) and (Z) isomers, allowing for the determination of their relative stabilities. Typically, the (E) isomer, where the larger groups (phenyl and ethyl) are on opposite sides of the double bond, is expected to be more stable due to reduced steric hindrance.

Explore Conformational Energy Landscapes: The butenyl chain can adopt various conformations through rotation around its single bonds. DFT calculations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them.

The table below shows representative geometrical parameters that would be obtained from a DFT/B3LYP geometry optimization for the phenyl and butenyl moieties.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=C (alkene) | Bond length of the butenyl double bond | ~1.34 Å |

| C-C (aromatic) | Average bond length in the phenyl ring | ~1.40 Å |

| C(phenyl)-C(alkene) | Bond length connecting the ring and the chain | ~1.47 Å |

| C-C (alkyl) | Bond length of the ethyl group's C-C bond | ~1.53 Å |

| ∠ C-C=C | Bond angle around the alkene carbons | ~120-125° |

| Dihedral Angle | Torsion defining the planarity between the ring and double bond | Varies by isomer |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. nih.gov MD simulations for this compound would provide insights into its bulk properties and intermolecular interactions in the liquid phase or in solution. dovepress.com

Key applications of MD simulations for this compound include:

Simulating Bulk Behavior: By placing many molecules in a simulation box with periodic boundary conditions, MD can predict properties like density and viscosity under various conditions. rsc.org

Analyzing Intermolecular Forces: MD simulations explicitly model non-covalent interactions between molecules. For this compound, these are dominated by van der Waals forces and π-π stacking interactions between the phenyl rings of adjacent molecules. researchgate.net

Calculating Binding Free Energies: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy between the molecule and a host, such as a protein receptor. nih.govmdpi.comcresset-group.comacs.org This involves calculating the changes in molecular mechanics energy and solvation free energy upon binding. acs.orgnih.gov The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand. acs.org

MD simulations can also be used to study dynamic processes, such as the rate of conformational changes or the process of self-assembly and aggregation. rsc.org

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting experimental spectra, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. clinicsearchonline.org DFT calculations are particularly well-suited for this purpose. nih.gov

Vibrational Spectroscopy (IR/Raman): After performing a geometry optimization, a frequency calculation can be performed. acs.org This computes the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum and scattering peaks in a Raman spectrum. nih.gov Comparing the calculated spectrum with the experimental one (such as the one available in the NIST database for (E)-1-Phenyl-1-butene) helps to confirm the structure and assign specific peaks to the vibrations of functional groups. nist.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. grafiati.com These theoretical shifts can be correlated with experimental data to aid in the complete structural elucidation of the molecule, including distinguishing between the (E) and (Z) isomers which would have distinct NMR spectra. uib.no

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. soton.ac.ukacs.org For this compound, TD-DFT can predict the π-π* transitions responsible for its characteristic UV absorption.

The following table presents typical calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring C-H | 3100 - 3000 |

| C-H Stretch (Alkenyl) | Butenyl =C-H | 3100 - 3000 |

| C-H Stretch (Alkyl) | Ethyl Group -CH₂-, -CH₃ | 3000 - 2850 |

| C=C Stretch (Aromatic) | Phenyl Ring C=C | 1650 - 1450 |

| C=C Stretch (Alkenyl) | Butenyl C=C | 1680 - 1630 |

| C-H Wag (Alkenyl) | =C-H out-of-plane bend | 1000 - 650 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. rsc.org This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. sandiego.edu

For this compound, computational modeling can be used to study various reactions:

(E)/(Z) Isomerization: The conversion between the (E) and (Z) isomers is a common reaction for alkenes, which can be induced thermally or photochemically. nih.govnih.gov Computational methods can model this process by locating the transition state for rotation around the C=C double bond. This allows for the calculation of the activation energy barrier, which determines the rate of isomerization. researchgate.netrsc.orgsci-hub.seresearchgate.net

Positional Isomerization: The molecule can isomerize to other forms, such as 1-phenyl-2-butene (B75058) or 2-phenyl-2-butene. Acid-catalyzed isomerization, for example, proceeds through carbocation intermediates. nih.gov DFT calculations can model the entire reaction pathway, determining the relative energies of all intermediates and transition states to predict the most likely mechanism and the final product distribution. nih.gov

Other Reactions: The reactivity of the double bond towards electrophilic addition, hydrogenation, or oxidation can also be modeled. By calculating the activation barriers for competing pathways, chemists can predict reaction outcomes and regioselectivity.

These mechanistic studies provide a detailed, step-by-step picture of how chemical transformations occur, which is often difficult to obtain through experimental means alone.

Occurrence and Chemical Fate in Complex Systems

Identification as a Transformation Product in Environmental Pollutant Degradation

The compound (1-Phenyl-1-butenyl)benzene has been identified as an intermediate transformation product during the chemical degradation of certain environmental pollutants. Research into advanced oxidation processes for water treatment has shown that complex organic molecules can break down into a series of smaller compounds before complete mineralization.

A notable example is the degradation of Bisphenol A (BPA), a widespread environmental contaminant. In a study investigating the use of potassium ferrate (K₂FeO₄) for BPA removal, this compound was detected as one of the intermediate products. mdpi.com The strong oxidizing power of ferrate causes the BPA molecule to undergo bond-breaking reactions. This process leads to the formation of several intermediates, including p-isopropylphenol, phenol, 4-isopropanolphenol, and this compound, before they are further degraded into simpler compounds like styrene (B11656), p-hydroxyacetophenone, and eventually carbon dioxide and water. mdpi.com The degradation of a 0.01 mM BPA solution with 0.05 mM K₂FeO₄ was reported to be 100% complete in under five minutes, highlighting the transient nature of this compound in this specific oxidative system. mdpi.com

Table 1: Formation of this compound from Pollutant Degradation

| Original Pollutant | Degradation Process | Key Findings | Reference |

|---|---|---|---|

| Bisphenol A (BPA) | Oxidation with Potassium Ferrate (K₂FeO₄) | This compound was identified as an intermediate product in the degradation pathway of BPA. | mdpi.com |

Presence and Formation in Thermochemical Processing of Organic Feedstocks

This compound is frequently detected as a product in the thermochemical processing of organic materials, particularly in the pyrolysis of plastics containing polystyrene (PS). Pyrolysis is a thermal decomposition process carried out in the absence of oxygen, breaking down large polymer chains into a mixture of gases, liquids (pyrolysis oil), and a solid char. The composition of the resulting pyrolysis oil is complex and contains a wide variety of aromatic and aliphatic compounds.

Several studies on the pyrolysis of mixed plastics and specifically polystyrene have identified this compound as a component of the liquid product.

Catalytic Pyrolysis of Mixed Plastics: In the catalytic pyrolysis of a model plastic mixture simulating municipal solid waste (containing LDPE, HDPE, PP, and PS), this compound was identified in the heavier aromatic fraction of the resulting oil. acs.org

Pyrolysis of Polystyrene (PS): The thermal and catalytic degradation of polystyrene is a significant source of this compound. During the pyrolysis of waste expanded polystyrene (WEPS), the concentration of products like toluene, ethylbenzene, and butenyl benzene (B151609) was observed to increase as the reaction progressed. mdpi.com It has also been listed as a product in the fractional distillation of oil derived from PS waste plastic. ieefoundation.orgsemanticscholar.org

Co-pyrolysis: The compound has also been found in the co-pyrolysis of polystyrene with other materials, such as brominated flame retardants and motor vehicle tires. scispace.comecsdev.org

The formation of this compound in these processes is attributed to the complex cleavage and recombination reactions of the phenyl-containing polymer backbone of polystyrene at high temperatures.

Table 2: Detection of this compound in Pyrolysis of Organic Feedstocks

| Feedstock | Processing Method | Key Findings | Reference(s) |

|---|---|---|---|

| Model Plastic Mixture (LDPE, HDPE, PP, PS) | Catalytic Pyrolysis | Identified in the heavier aromatic fraction of the pyrolysis oil. | acs.org |

| Waste Expanded Polystyrene (WEPS) | Pyrolysis | Concentration of butenyl benzene increased with reaction time. | mdpi.com |

| Polystyrene (PS) | Thermal Degradation / Fractional Distillation | Detected as a component of the produced fuel/oil. | ieefoundation.orgsemanticscholar.org |

| Polystyrene (PS) with Brominated Flame Retardant | Pyrolysis | Identified as a product in the gas chromatogram. | scispace.com |

| Used Tire and Polystyrene Mixture | Thermal Degradation | Detected in the resulting liquid fuel. | ecsdev.org |

Analytical Methodologies for Detection and Quantification in Diverse Chemical Matrices

The identification and quantification of this compound in complex mixtures, such as pyrolysis oils or environmental samples, require sophisticated analytical techniques capable of separating it from numerous other compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly cited method for the analysis of this compound, particularly in the context of pyrolysis products. acs.orgieefoundation.orgnih.gov

Principle: In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert carrier gas (like helium) pushes the sample through a long, thin capillary column. nih.gov The components of the mixture separate based on their boiling points and interactions with the column's stationary phase. As each separated component exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical "fingerprint" for identification. nih.gov The time a compound takes to travel through the column is known as its retention time, which provides an additional layer of identification.

Application: In studies analyzing pyrolysis oil from plastics, GC-MS is used to identify the dozens or even hundreds of different hydrocarbons produced, including this compound. acs.orgieefoundation.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the analysis of stilbene (B7821643) derivatives. mdpi.comresearchgate.net

Principle: HPLC works similarly to GC, but the sample is dissolved in a liquid solvent (the mobile phase) and forced under high pressure through a column packed with a solid adsorbent material (the stationary phase). Separation occurs based on the different interactions of the sample components with the stationary phase. mdpi.comnih.gov Various detectors can be used to identify the compounds as they exit the column. For complex environmental or biological samples, a pre-concentration step such as Solid-Phase Extraction (SPE) is often employed to isolate and concentrate the analytes of interest before HPLC analysis. mdpi.comresearchgate.netmdpi.com

Application: While not specifically detailed for this compound in the reviewed literature, HPLC is a standard method for analyzing its parent class of stilbene derivatives from various matrices, including environmental samples. mdpi.comresearchgate.nettandfonline.com

Capillary Isotachophoresis (ITP) is an electrophoretic separation technique that has been developed for the analysis of stilbene derivatives. mdpi.comresearchgate.net

Principle: ITP separates charged particles in a discontinuous electrolyte system within a capillary. When an electric field is applied, the ions migrate at the same speed (hence "iso-tacho"), forming distinct, adjacent zones ordered by their electrophoretic mobility. This technique is noted for being environmentally friendly. researchgate.net

Application: Researchers have developed and validated ITP methods for the qualitative and quantitative analysis of various stilbene derivatives, demonstrating its potential for this class of compounds. mdpi.comresearchgate.net

Table 3: Analytical Methodologies for Stilbene Derivatives including this compound

| Analytical Technique | Principle of Operation | Common Application | Reference(s) |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and polarity, followed by identification based on mass spectrum and retention time. | Analysis of complex hydrocarbon mixtures, such as pyrolysis oils. | acs.orgieefoundation.orgnih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Analysis of non-volatile or thermally unstable compounds like stilbene derivatives in environmental and food samples. | mdpi.comresearchgate.netnih.gov |

| Capillary Isotachophoresis (ITP) | Separation of ions in a discontinuous electrolyte system based on their electrophoretic mobility. | "Green chemistry" approach for the analysis of charged stilbene derivatives. | mdpi.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Sample pre-treatment method to isolate and concentrate analytes from a complex matrix using a solid sorbent. | Used prior to chromatographic analysis to clean up samples and improve detection limits. | mdpi.comresearchgate.netmdpi.com |

Synthetic Utility and Building Block Potential of 1 Phenyl 1 Butenyl Benzene

Role as an Intermediate in Multi-Step Organic Syntheses

(1-Phenyl-1-butenyl)benzene is utilized as a key reactant in multi-step synthetic sequences to generate complex heterocyclic systems. A notable application is its participation in free radical cyclization reactions. Research has demonstrated that in the presence of manganese(III) acetate, 1,1-diphenyl-1-butene reacts with various 1,3-dicarbonyl compounds to form substituted dihydrofurans and related polycyclic structures. researchgate.net

This transformation is significant as it allows for the construction of carbon-carbon and carbon-oxygen bonds in a single, efficient step. The reaction proceeds by the manganese(III) acetate-mediated generation of a radical from the 1,3-dicarbonyl compound, which then adds to the double bond of 1,1-diphenyl-1-butene. The subsequent intramolecular cyclization and oxidation yield the final heterocyclic product. This process showcases the role of 1,1-diphenyl-1-butene as a crucial intermediate that introduces a specific diphenyl-substituted fragment into the target molecule. researchgate.net The yields for these cyclization reactions are generally good, highlighting the practical utility of this method in synthetic strategies. researchgate.net

Table 1: Manganese(III) Acetate Mediated Cyclization with 1,1-Diphenyl-1-butene

| 1,3-Dicarbonyl Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Dimedone | Tetrahydrobenzofuran derivative | 70% | researchgate.net |

| 2,4-Pentanedione | 4,5-Dihydrofuran derivative | 60% | researchgate.net |

| Ethyl acetoacetate | 4,5-Dihydrofuran derivative | 55% | researchgate.net |

| 1,3-Cyclohexanedione | Tetrahydrobenzofuran derivative | 65% | researchgate.net |

Application as a Precursor for Advanced Organic Building Blocks

The direct products obtained from the reactions of this compound are themselves valuable as advanced organic building blocks. The resulting 4,5-dihydrofurans and tetrahydrobenzofurans are important heterocyclic scaffolds found in numerous biologically active compounds and natural products. By using 1,1-diphenyl-1-butene as a starting material, chemists can readily access these complex cores, which can be further functionalized in subsequent synthetic steps. researchgate.net

A particularly valuable application is the synthesis of fluorinated building blocks. The radical cyclization reaction can be successfully performed with trifluoromethyl-containing 1,3-dicarbonyl compounds. researchgate.net This provides a direct route to 3-trifluoroacetyl-4,5-dihydrofurans. Given the increasing importance of fluorine in pharmaceuticals and advanced materials, the ability to use 1,1-diphenyl-1-butene as a precursor to these fluorinated heterocyclic building blocks is of significant interest. researchgate.net

Table 2: Synthesis of Fluorinated Building Blocks from 1,1-Diphenyl-1-butene

| Fluorinated 1,3-Dicarbonyl Reactant | Product Type | Yield (%) | Reference |

|---|---|---|---|

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 3-Trifluoroacetyl-4,5-dihydrofuran | 74% | researchgate.net |

| 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione | 3-Trifluoroacetyl-4,5-dihydrofuran | 78% | researchgate.net |

Potential in the Synthesis of Complex Molecular Architectures

The ability to convert a relatively simple alkene like this compound into polycyclic and functionalized heterocyclic systems underscores its potential in the assembly of complex molecular architectures. Radical cyclization reactions are a powerful tool in organic synthesis because they can rapidly build molecular complexity from simple precursors. researchgate.net

The tetrahydrobenzofuran systems created from reactants like dimedone and 1,1-diphenyl-1-butene represent the core of many larger, more intricate natural and synthetic molecules. researchgate.net These building blocks, once formed, can undergo further transformations, allowing chemists to elaborate on the core structure to achieve a final target molecule. While extensive total syntheses starting from 1,1-diphenyl-1-butene are not widely documented, its demonstrated utility in forming key structural motifs suggests its considerable potential as a foundational element for constructing diverse and complex molecular frameworks. The stereochemical and electronic nature of the gem-diphenyl group on the double bond plays a crucial role in directing these transformations, making it a specialized tool for synthetic chemists aiming to build specific and complex architectures.

Future Research Directions and Emerging Paradigms in 1 Phenyl 1 Butenyl Benzene Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. For compounds like (1-Phenyl-1-butenyl)benzene, moving beyond traditional, often multi-step syntheses is a primary objective. Future research will likely focus on developing atom-economical and environmentally benign methodologies.

Key strategies expected to be at the forefront include:

Photocatalysis: Harnessing visible light to drive chemical reactions offers a sustainable alternative to heat-intensive methods. numberanalytics.com The development of photocatalytic systems, potentially using low-cost organic photosensitizers, could enable the direct C-H functionalization of simpler precursors, avoiding the need for pre-functionalized starting materials. mdpi.comscispace.com Research into sunlight-driven, metal-free Mizoroki-Heck-type couplings for synthesizing triarylethylenes provides a blueprint for future work in this area. researchgate.net

Electrosynthesis: Electrochemical methods provide another green alternative, using electricity to drive reactions and minimize the use of chemical oxidants or reductants. d-nb.info Combining nickel catalysis with electrochemistry has already shown promise for the stereodivergent synthesis of other complex olefins. d-nb.info

Catalyst-Free Domino Reactions: Designing reactions where multiple bond-forming events occur in a single pot without the need for a catalyst represents a highly efficient synthetic strategy. researchgate.net Exploring domino reactions for the construction of tetra-substituted alkenes could significantly streamline the synthesis of this compound and its analogues. researchgate.net

Renewable Feedstocks: A long-term goal is the synthesis of such compounds from renewable bio-based feedstocks instead of petroleum-derived starting materials. This aligns with the broader push towards a circular chemical economy.

Table 1: Comparison of Emerging Sustainable Synthetic Strategies

| Synthetic Strategy | Core Principle | Potential Advantages for this compound Synthesis |

|---|---|---|

| Photocatalysis | Uses light as an energy source to drive reactions. numberanalytics.com | Mild reaction conditions, high selectivity, use of renewable energy. mdpi.com |

| Electrosynthesis | Employs electricity to mediate redox reactions. d-nb.info | Avoids stoichiometric chemical reagents, high control over reaction potential. d-nb.info |

| Domino Reactions | Multiple bond-forming steps in a single operation. researchgate.net | Increased efficiency, reduced waste and purification steps. researchgate.net |

| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Reduced fossil fuel dependence, improved sustainability profile. |

Exploration of Novel Catalytic Transformations

Catalysis is the cornerstone of modern organic synthesis, and the development of new catalytic systems is crucial for accessing novel chemical space and improving reaction efficiency. For a complex molecule like this compound, future research will target the selective functionalization of its structure.

C-H Activation: Direct C-H activation is a powerful strategy that allows for the modification of a molecule's carbon skeleton without requiring pre-existing functional groups. mt.com Future work could explore transition-metal-catalyzed or even metal-free C-H borylation of the phenyl rings or the butenyl side chain, creating versatile intermediates for further diversification. acs.orgresearchgate.netchemistryviews.org This would represent a highly atom-economical approach to generating analogues. theopenscholar.com

Stereoselective Catalysis: The synthesis of specific isomers (E/Z) of tetra-substituted alkenes remains a significant challenge. nus.edu.sg Research into new catalyst systems, such as those based on non-precious metals like nickel, could provide stereoconvergent or stereodivergent pathways to access either the E or Z isomer of this compound with high selectivity. nus.edu.sgacs.org Ligand design and high-throughput screening will be instrumental in discovering catalysts that can control the stereochemical outcome of cross-coupling reactions. acs.org

Late-Stage Functionalization: Developing catalytic methods to modify the this compound scaffold after its initial synthesis is a key goal. This allows for the rapid generation of a library of derivatives from a common intermediate. Photocatalytic methods are particularly well-suited for the late-stage functionalization of complex molecules. nih.gov

Advanced In Silico Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. mdpi.com For this compound, in silico methods can accelerate discovery and deepen mechanistic understanding.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways for the synthesis of this compound. sumitomo-chem.co.jprsc.org This allows researchers to understand the energy barriers of different routes and predict which catalytic systems or conditions are most likely to be successful. beilstein-journals.org For instance, DFT can help elucidate the factors that control stereoselectivity in catalytic reactions, guiding the design of ligands that favor the formation of a desired isomer. rsc.org

Predicting Photochemical Properties: Stilbene (B7821643) derivatives are known for their interesting photochemical properties, including photoisomerization and fluorescence. acs.orgnih.gov Computational studies, such as those using Complete Active Space Second-order Perturbation Theory (CASPT2) or Time-Dependent DFT (TD-DFT), can predict the excited-state behavior of this compound. acs.orgresearchgate.netresearchgate.net This includes modeling its potential to act as a molecular switch or motor, and understanding the pathways of photo-induced cyclization or degradation. nih.govresearchgate.net

Pharmacokinetic and Toxicological Modeling: In silico tools can predict the potential biological activity, metabolic fate, and toxicity of new compounds. nih.govnih.gov By modeling interactions with biological targets and predicting properties like cell permeability, researchers can prioritize which derivatives of this compound are most promising for further investigation in materials science or other non-medical fields, while also flagging potential environmental hazards early in the design process.

Table 2: Applications of In Silico Methods in this compound Research

| Computational Method | Application Area | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanisms | Energy profiles, transition state geometries, catalyst-substrate interactions. rsc.orgbeilstein-journals.org |

| TD-DFT / CASPT2 | Photochemistry | Excited state energy surfaces, isomerization pathways, fluorescence properties. acs.orgresearchgate.net |

| QSAR / Predictive Modeling | Environmental/Toxicology | Potential for bioaccumulation, metabolic pathways, interaction with environmental receptors. nih.govnih.gov |

Interdisciplinary Research at the Interface of Synthetic and Environmental Chemistry

The lifecycle of a chemical compound does not end in the laboratory. Understanding the environmental fate and impact of novel molecules is a critical aspect of responsible chemical innovation. The interface between synthetic and environmental chemistry offers a rich area for future research on this compound.

Biodegradation and Photodegradation Pathways: Research is needed to understand how this compound and its derivatives behave in the environment. Studies on related stilbene compounds show they can undergo rapid photodegradation. mst.dk Investigating the degradation products is crucial, as they may have different environmental impacts than the parent compound. researchgate.net This involves studying the effects of environmental factors like UV light, temperature, and microbial action on the compound's stability and transformation. mdpi.comresearchgate.netnih.gov

Design for Degradation: A forward-looking approach involves designing molecules that perform their intended function and then break down into benign substances in the environment. By understanding the mechanisms of degradation, synthetic chemists can intentionally build in features that promote controlled decomposition after use. This could involve incorporating specific functional groups that are susceptible to hydrolysis or photodegradation.

Applications in Functional Materials: The unique structure of tri- and tetra-substituted ethylenes makes them attractive building blocks for functional materials, such as those with aggregation-induced emission (AIE) properties or photochromic capabilities. rsc.orgscispace.com Interdisciplinary research could explore the incorporation of the this compound scaffold into polymers or molecular frameworks to create new smart materials for applications in sensing, data storage, or light-responsive systems. diva-portal.orgresearchgate.net

This interdisciplinary focus ensures that the development of new chemical entities is conducted with a holistic view, balancing innovation with environmental stewardship.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Phenyl-1-butenyl)benzene, and how can reaction conditions be optimized?

- Methodology : Begin with retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) to identify feasible pathways, such as Heck coupling or Wittig reactions . Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE) approaches. For example, test palladium catalysts (e.g., Pd(OAc)₂) in polar aprotic solvents (DMF, DMSO) under inert atmospheres . Monitor progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodology : Use ¹H/¹³C NMR to confirm structure: look for vinyl proton signals at δ 5.5–6.5 ppm and aromatic protons at δ 7.0–7.5 ppm . Complement with FT-IR (C=C stretch ~1600 cm⁻¹) and HRMS (exact mass ~208.15 g/mol). Cross-validate with PubChem or EPA DSSTox entries for reference data .

Q. How can researchers assess the acute toxicity of this compound in preliminary biological studies?

- Methodology : Conduct in vitro assays (e.g., MTT or LDH release) using human cell lines (HEK-293, HepG2). Follow OECD Guideline 423 for acute oral toxicity in rodent models, dosing at 5–300 mg/kg. Include positive controls (e.g., ethylbenzene) and measure biomarkers like glutathione depletion .

Advanced Research Questions

Q. What computational strategies exist for predicting the environmental fate of this compound when empirical ecotoxicity data is limited?

- Methodology : Apply QSPR/QSAR models to estimate biodegradation half-lives or bioaccumulation factors. Use tools like EPI Suite or OPERA to predict logP (lipophilicity) and soil mobility . For PBPK modeling, leverage structural analogs (e.g., ethylbenzene) to parameterize absorption/distribution kinetics .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodology : Perform systematic meta-analysis of dose-response data, adjusting for variables like cell line heterogeneity or solvent effects (e.g., DMSO cytotoxicity). Validate findings through independent replication studies and use Bayesian statistics to quantify uncertainty .

Q. What advanced catalytic systems could improve the enantioselective synthesis of this compound derivatives?

- Methodology : Screen chiral ligands (BINAP, Josiphos) with transition metals (Ru, Rh) in asymmetric hydrogenation. Optimize enantiomeric excess (ee) via High-Throughput Experimentation (HTE) and characterize products using chiral HPLC or VCD spectroscopy .

Q. How should researchers design longitudinal studies to evaluate the compound’s stability under varying storage conditions?

- Methodology : Use accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV and identify byproducts using LC-MS/MS. Compare results with real-time stability data and apply Arrhenius kinetics to predict shelf-life .

Data Contradiction & Validation

Q. What protocols ensure reproducibility when synthesizing halogenated analogs of this compound?

- Methodology : Standardize purification methods (e.g., column chromatography with silica gel vs. recrystallization) and validate purity via elemental analysis. Cross-check spectral data with computational predictions (DFT for NMR chemical shifts) .

Q. How can conflicting results in the compound’s photochemical reactivity be reconciled?

- Methodology : Replicate experiments under controlled light sources (e.g., UV-A vs. UV-C) and quantify quantum yields using actinometry. Compare with in silico predictions (TD-DFT for excited-state behavior) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products